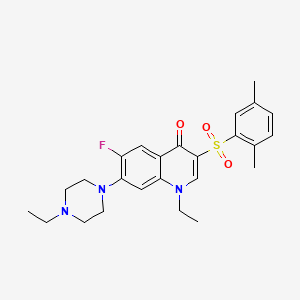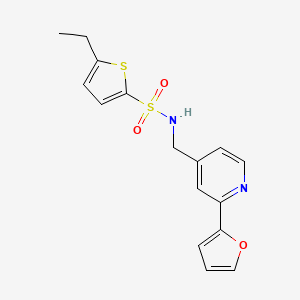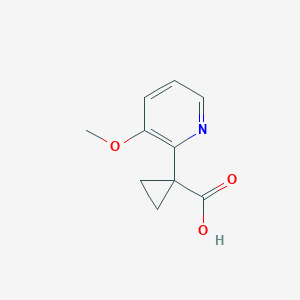
1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . This compound features a cyclopropane ring attached to a carboxylic acid group and a methoxypyridine moiety, making it a versatile molecule in organic synthesis and medicinal chemistry .
準備方法
The synthesis of 1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
化学反応の分析
1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyridine ring, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid has various applications in scientific research, including:
Drug Discovery: Its unique structure makes it valuable in the development of new pharmaceuticals.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
作用機序
The mechanism by which 1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in catalytic reactions, the compound may coordinate with metal centers, facilitating the formation of new bonds through oxidative addition and transmetalation processes . The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
類似化合物との比較
1-(3-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
- 1-(2-Methoxypyridin-3-yl)cyclopropane-1-carboxylic acid
- 1-(4-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
These compounds share similar structural features but differ in the position of the methoxy group on the pyridine ring. The unique positioning of the methoxy group in this compound can influence its reactivity and interactions in chemical reactions, making it distinct from its analogs .
特性
IUPAC Name |
1-(3-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-7-3-2-6-11-8(7)10(4-5-10)9(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPDWZMBNKZWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-Fluorophenyl)-5-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B2532412.png)
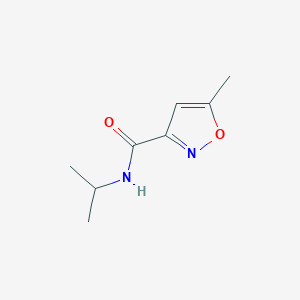
![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2532418.png)
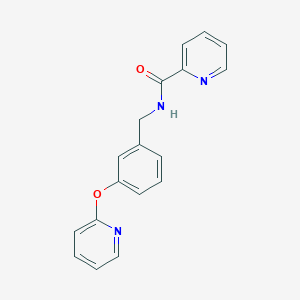
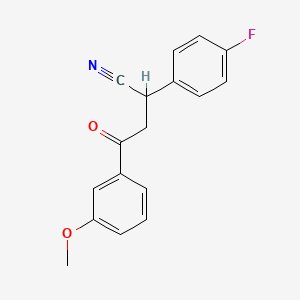
![N'-benzyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2532422.png)
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide](/img/structure/B2532423.png)
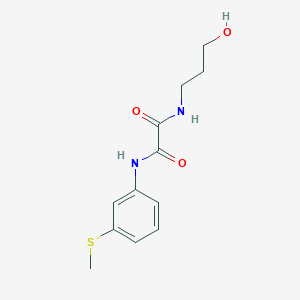
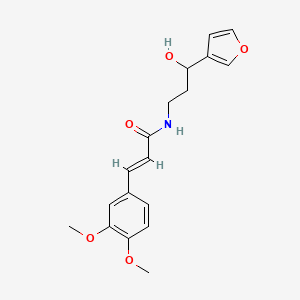
![N-(2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide](/img/structure/B2532429.png)
![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2532432.png)
